Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate
Description
Properties
IUPAC Name |
ethyl 3-amino-4-(pyridin-3-ylmethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-2-20-15(19)12-5-6-14(13(16)8-12)18-10-11-4-3-7-17-9-11/h3-9,18H,2,10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJJVGHDAGYURT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NCC2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amination of 4-Substituted Benzoates
A common approach starts from ethyl 3-amino-4-halobenzoate or ethyl 3-nitro-4-halobenzoate, which undergoes nucleophilic aromatic substitution or palladium-catalyzed amination with 3-pyridinylmethylamine.
- Starting Material: Ethyl 3-amino-4-halobenzoate or ethyl 3-nitro-4-halobenzoate
- Amination Reagents: 3-pyridinylmethylamine
- Catalysts: Palladium complexes (e.g., Pd(PPh3)4), copper catalysts, or metal oxides
- Solvents: Polar aprotic solvents such as DMF, DMSO, or ethanol-water mixtures
- Conditions: Heating under nitrogen atmosphere, temperatures ranging from 80°C to 150°C, reaction times 4–24 hours
This method allows selective substitution at the 4-position with the pyridinylmethylamino group, while the 3-amino group is either pre-installed or introduced by reduction of a nitro group.
Reduction of Nitro Precursors
If starting from ethyl 3-nitro-4-(pyridinylmethylamino)benzoate, reduction is required to convert the nitro group to an amino group.
- Reducing Agents: Catalytic hydrogenation (Pd/C under H2), iron powder with acid, or tin(II) chloride
- Conditions: Mild temperature (room temperature to 50°C), reaction times 2–8 hours
- Solvents: Ethanol, methanol, or ethyl acetate
This step yields the target 3-amino derivative.
Direct Coupling via Reductive Amination
Alternatively, direct reductive amination between ethyl 3-amino-4-formylbenzoate and 3-aminomethylpyridine can be employed.
- Reagents: Ethyl 3-amino-4-formylbenzoate, 3-aminomethylpyridine, reducing agent (NaBH3CN or NaBH4)
- Solvents: Methanol, ethanol, or acetonitrile
- Conditions: Room temperature to mild heating, inert atmosphere
This method forms the C–N bond directly, often with good selectivity and yield.
Representative Experimental Data and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amination of ethyl 3-amino-4-halobenzoate with 3-pyridinylmethylamine | Pd-catalyst, DMF, 120°C, 12h | 75–85 | High selectivity, requires inert atmosphere |
| Reduction of nitro precursor | Pd/C, H2, ethanol, RT, 4h | 80–90 | Clean conversion to amino group |
| Reductive amination | NaBH3CN, MeOH, RT, 6h | 70–80 | Mild conditions, good purity |
These data are consistent with standard organic synthesis protocols for similar aminobenzoate derivatives.
Key Research Findings and Optimization
- Catalyst Selection: Palladium catalysts provide high efficiency for amination steps. Copper and metal oxide catalysts (e.g., cupric oxide) have been reported for related aminopyridine syntheses with good yields under mild conditions.
- Solvent Effects: Polar aprotic solvents favor nucleophilic substitution, while mixed solvents (ethanol-water) improve solubility and reaction rates in some cases.
- Temperature Control: Moderate heating (100–130°C) optimizes reaction rates without decomposing sensitive intermediates.
- Purification: Recrystallization from ethyl acetate or chromatographic methods yield high-purity products.
Example Synthetic Route Summary
- Synthesis of Ethyl 3-amino-4-halobenzoate: Starting from commercially available ethyl 3-nitro-4-halobenzoate, reduction yields the amino intermediate.
- Coupling with 3-pyridinylmethylamine: Under Pd-catalyzed conditions, the halogen is substituted with the pyridinylmethylamino group.
- Final Purification: The crude product is purified by recrystallization or chromatography to afford Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages |
|---|---|---|---|---|---|
| Pd-catalyzed amination | Ethyl 3-amino-4-halobenzoate | 3-pyridinylmethylamine, Pd catalyst | 100–130°C, 12h, inert gas | 75–85 | High selectivity, scalable |
| Nitro reduction + amination | Ethyl 3-nitro-4-halobenzoate | Pd/C, H2 (reduction); Pd catalyst (amination) | RT (reduction), 120°C (amination) | 80–90 (reduction), 75–85 (amination) | Efficient, clean reactions |
| Reductive amination | Ethyl 3-amino-4-formylbenzoate | 3-aminomethylpyridine, NaBH3CN | RT, mild conditions | 70–80 | One-pot, fewer steps |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have been used to further elucidate its structure-activity relationship .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Key analogs differ in the substituents at the 4-position of the benzoate core.
*Estimated values based on structural analogs.
Key Observations :
- Hydrophobicity : The tert-butyl analog (LogP 2.4) is more lipophilic than the hydroxyethyl derivative (LogP 1.5), suggesting enhanced membrane permeability .
- Hydrogen Bonding : The hydroxyethyl group enables O-H⋯N interactions, forming stable crystalline phases, whereas the pyridinylmethyl group may engage in π-π stacking .
- Steric Effects: Bulky substituents (e.g., tert-butyl, pyridinylmethyl) could hinder binding in sterically sensitive enzyme active sites compared to smaller groups (methylamino) .
Yield Comparisons :
Crystallographic and Stability Data
- Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate: Forms a 3D hydrogen-bonded network (O-H⋯N, N-H⋯O) with lattice parameters a = 23.2300 Å, b = 14.5914 Å, c = 7.5815 Å .
- Pyridinylmethyl analog: No crystallographic data available, but the pyridine ring likely contributes to planar stacking interactions.
Biological Activity
Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: . The compound features amino and pyridinylmethyl functional groups, which contribute to its biological activity and reactivity in various chemical environments.
| Property | Value |
|---|---|
| Molecular Weight | 273.32 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cancer cell proliferation and microbial resistance. The compound may inhibit key enzymes such as tyrosine kinases, which are critical in signaling pathways associated with cell growth and survival.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting the epidermal growth factor receptor (EGFR), a common target in cancer therapy .
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to induce apoptosis in various cancer cell lines.
Case Study 1: In Vitro Analysis
- Cell Lines Tested : A549 (lung cancer), HepG2 (liver cancer), HCT-116 (colon cancer).
- Findings : The compound exhibited cytotoxic effects, activating caspase pathways indicative of apoptosis .
Antimicrobial Properties
Research indicates that this compound may also demonstrate antimicrobial activity against certain bacterial strains.
Case Study 2: Antimicrobial Screening
- Organisms Tested : Staphylococcus aureus, Escherichia coli.
- Results : The compound showed inhibitory effects on bacterial growth, suggesting potential as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyridinylmethyl or amino groups may enhance potency or selectivity towards specific targets.
Table 2: Comparison of Similar Compounds
Q & A
Q. What are the common synthetic routes for Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate, and how can reaction conditions be optimized?
Answer: The synthesis typically involves sequential reduction and amination steps. A representative route starts with ethyl 3-nitrobenzoate derivatives, which undergo catalytic hydrogenation (e.g., using Pd/C under H₂) to reduce nitro groups to amines . Subsequent amination with 3-pyridinylmethylamine requires precise temperature control (e.g., 60–80°C) and inert atmospheres (N₂/Ar) to prevent oxidation . Microwave-assisted reactions can enhance reaction efficiency, as demonstrated in analogous compounds, reducing reaction times from hours to minutes . Optimization includes:
- Catalyst selection : Pd/C or Raney Ni for selective reductions.
- Solvent systems : Ethanol or THF for solubility and stability.
- pH control : Neutral to slightly acidic conditions to avoid side reactions.
Yield improvements (70–85%) are achieved via iterative adjustments to stoichiometry and reflux duration .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., ethyl acetate/hexane) and mounted on a diffractometer (Mo/Kα radiation, λ = 0.71073 Å). Data collection and refinement using SHELX software reveal:
- Unit cell parameters : For analogous structures, values such as a = 23.2300 Å, b = 14.5914 Å, c = 7.5815 Å, and β = 108.931° are observed .
- Hydrogen bonding : N–H⋯O and O–H⋯N interactions form 3D networks (e.g., R₂²(14) and R₂²(16) motifs), stabilizing the lattice .
- Torsional angles : Planar benzoate ester groups (max deviation <0.006 Å) suggest minimal steric strain .
These structural details inform reactivity predictions, solubility, and interactions with biological targets .
Advanced Research Questions
Q. What challenges arise in refining the crystal structure using software like SHELX, and how are data contradictions resolved?
Answer: SHELX refinement challenges include:
- Disorder modeling : Flexible pyridinylmethyl groups may require splitting into multiple positions, increasing R-factor errors .
- Hydrogen atom placement : N–H and O–H atoms are refined isotropically or constrained using riding models, introducing uncertainties in electron density maps .
- Twinned crystals : Data from twinned specimens (e.g., non-merohedral twins) necessitate specialized algorithms (HKLF5 format in SHELXL) .
Contradictions between experimental and calculated data are resolved via: - Restraints : Applying geometric constraints (e.g., bond lengths/angles) from similar compounds.
- Cross-validation : Comparing residual density maps and Rint values to exclude outliers .
Q. How does the compound interact with biological targets, and what methodologies assess its pharmacological potential?
Answer: The pyridine and amino groups enable interactions with enzymes/receptors via hydrogen bonding and π-π stacking. Key methodologies include:
- Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., kinases) using fluorescence-based substrates .
- Molecular docking : Simulations (AutoDock Vina) predict binding affinities to active sites (e.g., ATP-binding pockets) .
- ADMET profiling : Microsomal stability (e.g., CYP450 metabolism) and permeability (Caco-2 assays) evaluate drug-likeness .
For example, analogous compounds show anti-inflammatory activity via COX-2 inhibition (IC₅₀ ~10 µM) .
Q. What strategies are effective in resolving contradictory data from spectroscopic and crystallographic analyses?
Answer: Discrepancies between NMR/IR and SCXRD data often arise from:
- Dynamic vs. static structures : Solution-phase NMR may show conformational flexibility absent in solid-state SCXRD .
- Protonation states : Amino groups may exist as free bases (N–H in IR) or protonated forms (N–H⁺ in XRD) depending on crystallization pH .
Resolution strategies: - Variable-temperature NMR : Identify temperature-dependent shifts indicative of dynamic behavior.
- DFT calculations : Compare experimental XRD bond lengths with optimized geometries (e.g., B3LYP/6-31G*) .
- Complementary techniques : Use mass spectrometry to confirm molecular weight and elemental analysis for stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
